molecular formula C7H5NO B046033 3-Cyanophenol CAS No. 873-62-1

3-Cyanophenol

Cat. No. B046033
CAS RN: 873-62-1
M. Wt: 119.12 g/mol
InChI Key: SGHBRHKBCLLVCI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Cyanophenol and its derivatives involves several chemical methods. For example, a synthesis approach for 3-cyano-3-methyl-7-methoxychroman-4-one, a compound related to 3-Cyanophenol, has been reported, highlighting the intricacies of synthesizing cyanophenol derivatives and the formation of "abnormal" products under specific conditions (Kasturi & Damodaran, 1966). Another study describes the synthesis and liquid crystalline properties of novel compounds containing a 3‐fluoro‐4‐cyanophenoxy group, indicating the broad scope of cyanophenol chemistry and its applications in material science (Zhang et al., 2006).

Molecular Structure Analysis

The molecular structure of 3-Cyanophenol and its derivatives plays a crucial role in their chemical behavior and applications. Research involving the conversion of 3- and 4-hydroxybenzonitriles (m- and p-cyanophenols) into oxyanions, followed by IR spectra, ab initio, and density functional calculations, provides detailed insights into the structural changes and stability of cyanophenol derivatives (Georgieva, Angelova, & Binev, 2004).

Chemical Reactions and Properties

The chemical reactivity of 3-Cyanophenol derivatives is influenced by their unique structure. For instance, the Rhodium-catalyzed annulation reactions of 2-cyanophenylboronic acid with alkynes and strained alkenes showcase the compound's versatility in forming complex cyclic structures, contributing to the synthetic utility of cyanophenols in organic chemistry (Miura & Murakami, 2005).

Physical Properties Analysis

The physical properties of 3-Cyanophenol, such as its mesomorphic behavior, are significant for its applications in materials science. Studies on novel compounds containing a 3-fluoro-4-cyanophenoxy group highlight the impact of molecular structure on mesomorphic properties, demonstrating the potential of 3-Cyanophenol derivatives in the development of liquid crystalline materials (Zhang et al., 2006).

Chemical Properties Analysis

The chemical properties of 3-Cyanophenol, including its reactivity and interaction with other compounds, are crucial for its diverse applications. The study on the Rhodium-catalyzed annulation reactions of 2-cyanophenylboronic acid demonstrates the compound's ability to participate in complex chemical reactions, leading to the formation of various industrially and pharmaceutically relevant structures (Miura & Murakami, 2005).

Scientific Research Applications

  • Summary of the Application : 3-Cyanophenol is used in the analysis of water quality. It’s particularly useful in the detection and estimation of certain phenols in water .
  • Methods of Application or Experimental Procedures : The analysis of 3-Cyanophenol was carried out using multi-walled carbon nanotubes-based solid-phase extraction (SPE) and capillary electrophoresis (CE) methods. Capillary electrophoresis was carried out with 18 kV voltage, 214 nm detection, and phosphate buffer (pH 7.0, 15 mM) as background electrolyte at 25 ± 1 °C temperature with 15.05 and 16.5 min migration times of 4-cyanophenol and 3-nitrophenol. The separation and resolution factors were 1.10 and 2.90. The optimized experimental conditions were 40 mg/L concentration, 1.0 g multi-walled carbon nanotubes (MWCNTs) per SPE cartridge, 5.0 mL/min flow rate of water, 0.1 mL flow rate of eluting solvent .
  • Results or Outcomes : The maximum recoveries were 91% and 98% at 0.1 mL/min flow rate of 4-cyanophenol and 3-nitrophenol. These methods were applied successfully for extraction and estimation of 4-cyanophenol and 3-nitrophenol in the municipal wastewater. The reported methods are reproducible, efficient, and practical for the estimation of these phenols in water .

Safety And Hazards

3-Cyanophenol may cause skin, eye, and respiratory tract irritation . It is harmful if swallowed and may cause central nervous system depression and cardiac disturbances . It is metabolized to cyanide in the body, which may cause headache, dizziness, weakness, unconsciousness, convulsions, coma, and possible death .

properties

IUPAC Name

3-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5NO/c8-5-6-2-1-3-7(9)4-6/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHBRHKBCLLVCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10236272
Record name m-Hydroxybenzonitrile
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Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyanophenol

CAS RN

873-62-1
Record name 3-Cyanophenol
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Record name m-Hydroxybenzonitrile
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Record name 3-Cyanophenol
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Record name m-hydroxybenzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
323
Citations
MAR Matos, MS Miranda, VMF Morais - Structural Chemistry, 2004 - Springer
… We have found two stable isomers for 2- and 3-cyanophenol, corresponding to the two possible mutual orientations, cis and trans, of the coplanar substituents. Harmonic vibrational …
Number of citations: 28 link.springer.com
YS Kim, DI Song, YW Jeon, SJ Choi - Separation science and …, 1996 - Taylor & Francis
… Yen's results also indicated that the adsorption capacity of each phenolic compound on activated carbon decreased in the order 4-nitrophenol, 2-chlorophenol, 3-cyanophenol …
Number of citations: 51 www.tandfonline.com
JH Lee, DI Song, YW Jeon - Separation science and technology, 1997 - Taylor & Francis
… isotherm of 3-cyanophenol on 40% TMA-montmorillonite suggests that 3-cyanophenol was … three binary systems of 2-chlorophenol/3-cyanophenol, 3-cyanophenol/4-nitrophenol, and 2-…
Number of citations: 67 www.tandfonline.com
S Hamai, N Satoh - Carbohydrate research, 1997 - Elsevier
… have been evaluated for neutral and anionic species of 3-cyanophenol, 4-cyanophenol, 3-… weaker acids than the uncomplexed ones, although 3-cyanophenol, 4-nitrophenol, and 4-…
Number of citations: 30 www.sciencedirect.com
K Willis, DJ Price, H Adams, G Ungar… - Journal of Materials …, 1995 - pubs.rsc.org
… We felt this could be achieved by the formation of complexes between stilbazoles and 3-cyanophenol by consideration of the shape of the complex (Fig. 6), which was expected to give …
Number of citations: 75 pubs.rsc.org
KK Klausmeyer, RA Adrian, M Khan… - …, 2003 - ACS Publications
… The 13 C NMR spectrum for the 3-cyanophenol derivative 6 shows one resonance for the … These peaks may be explained by noting that in the X-ray crystal structure the 3-cyanophenol …
Number of citations: 8 pubs.acs.org
RJ Balahura, GB Wright, RB Jordan - Journal of the American …, 1973 - ACS Publications
… prepared by the same method as used for the 3-cyanophenol complex and was purified by recrystallization twice from aqueous perchloric acid. Anal. Caled for (NH3)3Co(NCC6H6)(…
Number of citations: 17 pubs.acs.org
KM Richard, AA Gewirth - The Journal of Physical Chemistry, 1996 - ACS Publications
… STM shows that 4-cyanophenol forms an ordered structure similar to that seen for phenol, while 3-cyanophenol does not appear to adopt an ordered structure on the Au(111) surface. …
Number of citations: 19 pubs.acs.org
D Pinnell, GB Wright, RB Jordan - Journal of the American …, 1972 - ACS Publications
It has been found that benzonitrile and 3-and 4-cyanophenol coordinated to pentaamminecobalt (III) are hydrolyzed in alkaline solution to the corresponding nitrogen-bonded …
Number of citations: 83 pubs.acs.org
WS Shin, DI Song - Geosciences Journal, 2005 - Springer
… of phenols (2-chlorophenol, 3-cyanophenol and 4-nitrophenol) onto montmorillonite … of 2-chlorophenol > 4-nitrophenol > 3-cyanophenol, as expected from the magnitude of the octanol…
Number of citations: 5 link.springer.com

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